molecular formula C15H18O3 B14269665 2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro- CAS No. 185049-55-2

2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro-

Cat. No.: B14269665
CAS No.: 185049-55-2
M. Wt: 246.30 g/mol
InChI Key: RCDUMUKBCQLEHK-UHFFFAOYSA-N
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Description

2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro- is a heterocyclic organic compound It belongs to the class of dihydropyrans, which are characterized by a six-membered ring containing one oxygen atom and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-(1,1-dimethylethyl)phenyl derivatives with dihydropyran in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of solid acid catalysts in a packed bed reactor can enhance the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyranones, dihydropyrans, and functionalized aromatic compounds .

Scientific Research Applications

2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. It may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bulky tert-butyl group on the aromatic ring influences its reactivity and interactions with other molecules .

Properties

CAS No.

185049-55-2

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

4-(4-tert-butylphenyl)oxane-2,6-dione

InChI

InChI=1S/C15H18O3/c1-15(2,3)12-6-4-10(5-7-12)11-8-13(16)18-14(17)9-11/h4-7,11H,8-9H2,1-3H3

InChI Key

RCDUMUKBCQLEHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC(=O)OC(=O)C2

Origin of Product

United States

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